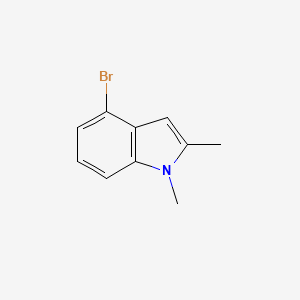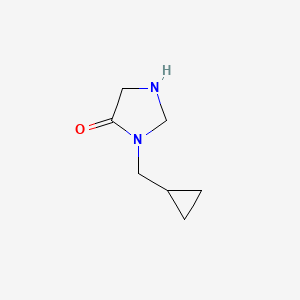![molecular formula C11H14O2S B1380779 Methyl 2-[(ethylsulfanyl)methyl]benzoate CAS No. 157651-97-3](/img/structure/B1380779.png)
Methyl 2-[(ethylsulfanyl)methyl]benzoate
Vue d'ensemble
Description
Methyl 2-[(ethylsulfanyl)methyl]benzoate (MEMB) is a chemical compound that has been increasingly studied for its potential applications in scientific research. MEMB is a methyl ester of 2-(ethylsulfanyl)benzoic acid, which is a structural analog of the natural compound trans-cinnamic acid. MEMB has been used in various research applications and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry Methyl 2-[(ethylsulfanyl)methyl]benzoate and its derivatives are significant in organic chemistry, primarily as precursors in the synthesis of various compounds. They exhibit a range of pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The versatility of these compounds in synthesis makes them valuable in the preparation of medical products (Farooq & Ngaini, 2019).
Reagent for N-phthaloylation Methyl 2-[(ethylsulfanyl)methyl]benzoate is used as a reagent for N-phthaloylation of amino acids and peptide derivatives. This process is important for the synthesis of various biochemical compounds, and it is noted for its simplicity and efficiency, providing excellent results with various amino acid-related compounds (Casimir, Guichard & Briand, 2002).
Extraction Solvent in Analytical Chemistry In analytical chemistry, methyl benzoate derivatives are used as non-halogenated extraction solvents for dispersive liquid–liquid microextraction (DLLME). They are employed in the preconcentration of various elements, demonstrating their utility in the purification and analysis of samples in environmental and analytical studies (Kagaya & Yoshimori, 2012).
Acaricide Development Certain methyl benzoate derivatives are developed as novel anti-juvenile hormone agents, used in the control of insect populations. These compounds have shown effectiveness in inducing precocious metamorphosis in insect larvae, indicating potential applications in pest control and agricultural sciences (Ishiguro et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(ethylsulfanylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-14-8-9-6-4-5-7-10(9)11(12)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCQYIIVZVYFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380699.png)


![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)
![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)


![3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol](/img/structure/B1380713.png)



